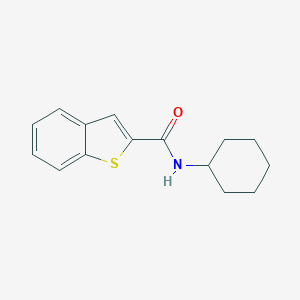
Benzothiophene-2-carboxylic acid cyclohexylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiophene-2-carboxylic acid cyclohexylamide (BTCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BTCA is a cyclic amide derivative of benzothiophene-2-carboxylic acid and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide is not fully understood. However, it has been suggested that Benzothiophene-2-carboxylic acid cyclohexylamide may act by modulating the activity of certain neurotransmitters in the brain. Specifically, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in mood regulation and pain perception.
Efectos Bioquímicos Y Fisiológicos
Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to possess anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Benzothiophene-2-carboxylic acid cyclohexylamide has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Benzothiophene-2-carboxylic acid cyclohexylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug development. However, one limitation of Benzothiophene-2-carboxylic acid cyclohexylamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Benzothiophene-2-carboxylic acid cyclohexylamide. One area of interest is the development of Benzothiophene-2-carboxylic acid cyclohexylamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer’s disease. Additionally, further research is needed to fully understand the mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide and to identify its molecular targets in the brain. Finally, the development of more soluble derivatives of Benzothiophene-2-carboxylic acid cyclohexylamide may help to overcome some of the limitations associated with its use in laboratory experiments.
Métodos De Síntesis
The synthesis of Benzothiophene-2-carboxylic acid cyclohexylamide involves the reaction of benzothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction yields Benzothiophene-2-carboxylic acid cyclohexylamide as a white crystalline solid with a melting point of 221-223 °C.
Aplicaciones Científicas De Investigación
Benzothiophene-2-carboxylic acid cyclohexylamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Propiedades
Número CAS |
100955-75-7 |
|---|---|
Nombre del producto |
Benzothiophene-2-carboxylic acid cyclohexylamide |
Fórmula molecular |
C15H17NOS |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h4-6,9-10,12H,1-3,7-8H2,(H,16,17) |
Clave InChI |
QMBDXMNOEDJOFZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2 |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



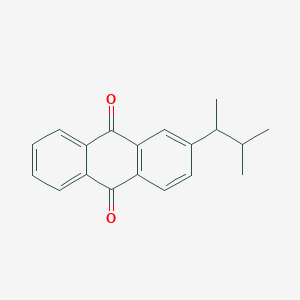
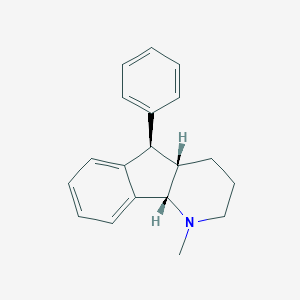
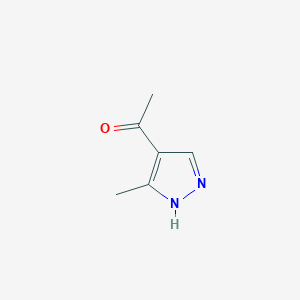
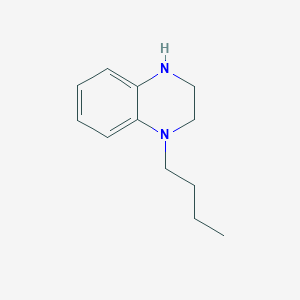
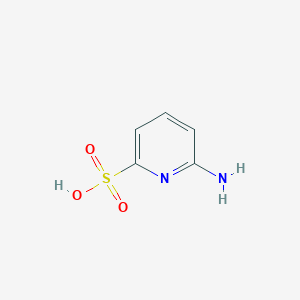
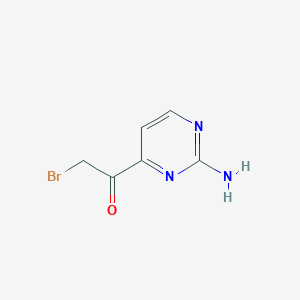
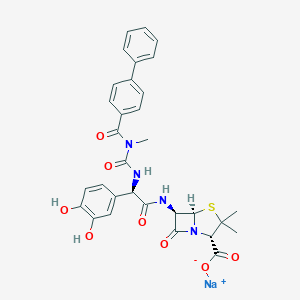
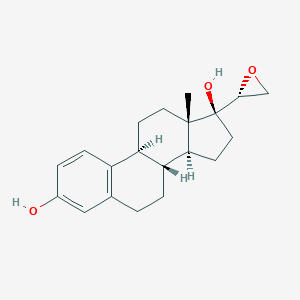
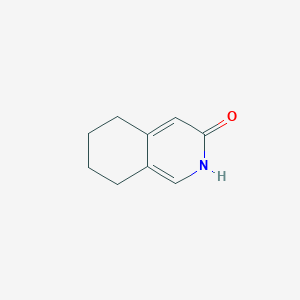
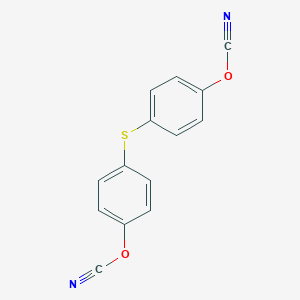
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
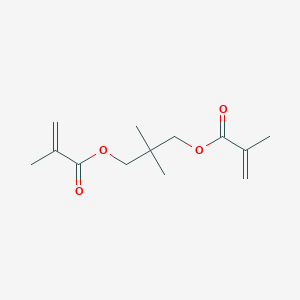
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)